N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 896847-17-9
VCID: VC4345936
InChI: InChI=1S/C26H22N4O2/c1-18-9-8-14-29-23(18)28-24-21(26(29)32)15-22(30(24)17-20-12-6-3-7-13-20)25(31)27-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,31)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Molecular Formula: C26H22N4O2
Molecular Weight: 422.488

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 896847-17-9

Cat. No.: VC4345936

Molecular Formula: C26H22N4O2

Molecular Weight: 422.488

* For research use only. Not for human or veterinary use.

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 896847-17-9

Specification

CAS No. 896847-17-9
Molecular Formula C26H22N4O2
Molecular Weight 422.488
IUPAC Name N,6-dibenzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C26H22N4O2/c1-18-9-8-14-29-23(18)28-24-21(26(29)32)15-22(30(24)17-20-12-6-3-7-13-20)25(31)27-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,31)
Standard InChI Key HJBSAVBGEJJDNY-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Introduction

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido-pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its structural features that may interact with various biological targets.

Synthesis and Reaction Pathways

The synthesis of N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves intricate organic reactions and rearrangements. These processes are crucial for enhancing the compound's therapeutic profile. The detailed reaction pathways often require precise control over reaction conditions to achieve optimal yields and selectivity.

Synthesis Steps

  • Starting Materials: Typically involves readily available precursors.

  • Reaction Conditions: Careful control of temperature and solvent choice.

  • Purification Methods: Techniques such as column chromatography or crystallization.

Biological Activities and Potential Applications

Pyrido-pyrimidine derivatives, including N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, are known for their diverse pharmacological properties. These compounds have shown potential as anticancer and antiviral agents due to their ability to interact with specific biological targets .

Biological Activity Table

Compound ClassBiological ActivityPotential Applications
Pyrido-PyrimidinesAnticancer, AntiviralCancer Treatment, Viral Infections
Pyrido[3,4-d]PyrimidinesSelective Anticancer ActivityBreast and Renal Cancer Treatment

Mechanism of Action and Future Research Directions

The mechanism of action for N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is likely related to its ability to interact with specific biological targets. Further studies are necessary to elucidate the precise biochemical pathways influenced by this compound.

Future Research Directions

  • Mechanism of Action Studies: Investigating cellular targets and pathways.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance biological activity.

  • Clinical Trials: Potential development as therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator